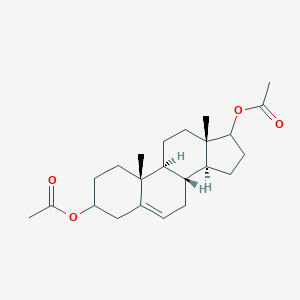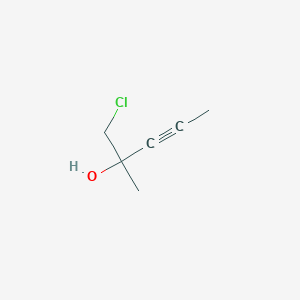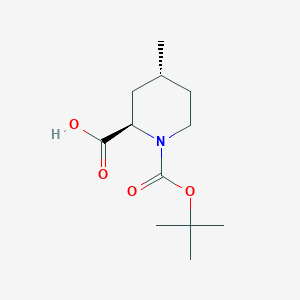
4-Amino-3-benzo(b)furan-2-ylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-benzo(b)furan-2-ylbutanoic acid, also known as ABF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications in various fields. ABF is a derivative of butyric acid and has a molecular formula of C14H13NO3. In
Mécanisme D'action
The mechanism of action of 4-Amino-3-benzo(b)furan-2-ylbutanoic acid is not fully understood, but studies have suggested that it may act through various pathways such as the inhibition of histone deacetylases (HDACs) and the activation of peroxisome proliferator-activated receptors (PPARs). HDACs are enzymes that play a role in gene expression and have been found to be overexpressed in various cancers. This compound has been shown to inhibit HDACs, leading to the induction of apoptosis and inhibition of cell proliferation. PPARs are nuclear receptors that play a role in lipid metabolism and inflammation. This compound has been found to activate PPARs, leading to the reduction of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of oncogenes. In neurodegenerative diseases, this compound has been found to reduce oxidative stress and inflammation, leading to neuroprotection. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Amino-3-benzo(b)furan-2-ylbutanoic acid is its potential therapeutic applications in various fields. This compound has been found to have anticancer, neuroprotective, and anti-inflammatory effects, making it a promising candidate for drug development. However, one limitation of this compound is its synthesis method, which involves a multistep reaction process and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for 4-Amino-3-benzo(b)furan-2-ylbutanoic acid research. One direction is to explore its potential therapeutic applications in other fields such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Méthodes De Synthèse
4-Amino-3-benzo(b)furan-2-ylbutanoic acid can be synthesized through a multistep reaction process. The first step involves the reaction of 4-nitrobenzo(b)furan with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then reduced to this compound using a reducing agent such as sodium borohydride. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
4-Amino-3-benzo(b)furan-2-ylbutanoic acid has shown potential therapeutic applications in various fields such as cancer treatment, neurodegenerative diseases, and inflammation. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
| 121838-28-6 | |
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
4-amino-3-(1-benzofuran-2-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO3/c13-7-9(6-12(14)15)11-5-8-3-1-2-4-10(8)16-11/h1-5,9H,6-7,13H2,(H,14,15) |
Clé InChI |
SRLRWPSSQWUHQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)CN |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)CN |
Synonymes |
4-amino-3-benzo(b)furan-2-ylbutanoic acid BFG-butanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


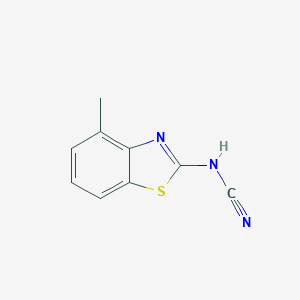
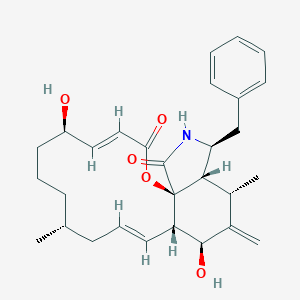
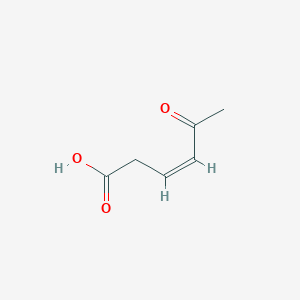

![5,6-Dichlorobenzo[d]thiazole](/img/structure/B54744.png)
![1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene](/img/structure/B54745.png)
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene](/img/structure/B54746.png)
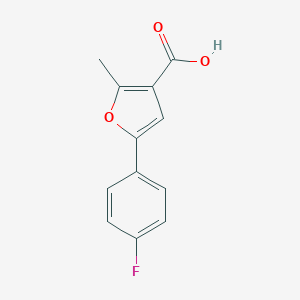
![2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol](/img/structure/B54749.png)
